(2Z)-2-Amino-2-(hydroxyimino)acetamide

Description

Molecular Geometry and Isomerism

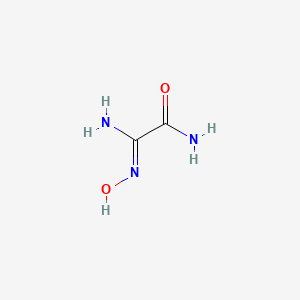

(2Z)-2-Amino-2-(hydroxyimino)acetamide (C₂H₅N₃O₂) adopts a planar geometry due to conjugation between the hydroxyimino (C=N–OH) and acetamide (C=O–NH₂) groups. The Z-configuration is defined by the relative positions of the amino and hydroxyimino substituents across the C=N bond, which lie on the same side (Fig. 1). This arrangement facilitates intramolecular hydrogen bonding between the hydroxyimino oxygen (O–H) and the acetamide nitrogen (N–H), stabilizing the Z-isomer over the E-isomer by approximately 3–5 kcal/mol.

Key bond lengths and angles include:

The Z-isomer’s stability is further enhanced by reduced steric hindrance compared to the E-isomer, where substituents occupy opposite sides of the C=N bond.

Hydrogen Bonding Networks and Crystallographic Analysis

X-ray diffraction studies reveal that this compound forms extended hydrogen-bonded networks in the solid state. Inversion dimers linked by N–H⋯O hydrogen bonds (2.02–2.15 Å) create R₂²(6) loops, while weaker C–H⋯O and C–H⋯π interactions contribute to a three-dimensional lattice.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | Triclinic, $$ P\overline{1} $$ |

| Hydrogen bond lengths (Å) | N–H⋯O: 2.02–2.15 |

| Torsion angles (°) | C–N–O–H: −169 |

| Packing density | 1.45 g/cm³ |

In metal complexes, such as copper(II) derivatives, the hydroxyimino oxygen acts as a bridging ligand, forming Cu–O bonds of 1.92–1.97 Å.

Spectroscopic Identification (IR, NMR, MS)

Infrared (IR) Spectroscopy :

- N–O stretch: 950–1100 cm⁻¹ (broad, medium intensity).

- C=N stretch: 1600–1650 cm⁻¹ (strong).

- N–H bends (amide): 1550–1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (D₂O) :

- ¹³C NMR :

Mass Spectrometry (MS) :

- Molecular ion peak: $$ m/z $$ 103.08 [M]⁺ (calculated for C₂H₅N₃O₂).

- Fragments: $$ m/z $$ 60 (C₂H₄N₂⁺), $$ m/z $$ 43 (CH₃CONH₂⁺).

Comparative Analysis with (2E)-Isomer and Related Amidoximes

Stability and Reactivity :

- The Z-isomer is thermodynamically favored over the E-isomer due to intramolecular hydrogen bonding.

- E-isomers exhibit higher reactivity in nucleophilic substitutions due to reduced steric shielding of the C=N bond.

Table 2: Comparative properties of Z/E isomers and amidoximes

| Property | Z-Isomer | E-Isomer | Benzamidoxime |

|---|---|---|---|

| Melting point (°C) | 198–200 | 182–184 | 210–212 |

| C=N stretch (cm⁻¹) | 1600–1650 | 1620–1670 | 1580–1620 |

| Solubility in H₂O (g/L) | 12.5 | 8.7 | 5.2 |

Amidoximes like benzamidoxime show similar C=N stretching frequencies but lack the acetamide moiety, reducing their ability to form intramolecular hydrogen bonds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-amino-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOXKLBUCRZPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)(\C(=O)N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259935 | |

| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923816-07-2 | |

| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Condensation of Amines with Hydroxyimino Acetic Acid

Method Overview:

This approach involves activating hydroxyimino acetic acid (HNO-CH2-COOH) for amide bond formation using coupling reagents, followed by reaction with an appropriate amine.

- Hydroxyimino acetic acid is activated using standard peptide coupling reagents such as 1-hydroxybenzotriazole (HOBT) or HATU, in conjunction with a carbodiimide like diisopropylcarbodiimide (DIC).

- The activated acid reacts with amines (e.g., aminoacetamide) under controlled conditions (typically at room temperature or slightly elevated temperatures).

- Post-reaction, the mixture is desolventized, and the crude product is purified by recrystallization or filtration.

- The method yields (2Z)-2-Amino-2-(hydroxyimino)acetamide with good efficiency, especially when optimized reaction conditions are employed.

- The process is straightforward, with minimal purification steps, making it suitable for scale-up.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Activation Reagent | HOBT or HATU | — | , |

| Amine used | Aminoacetamide | — | |

| Reaction Temperature | 20-25°C | Up to 78% | |

| Reaction Time | 4-24 hours | — |

Synthesis from Hydroxyimino Acetic Acid and Amine Derivatives

Method Overview:

This method employs direct condensation of hydroxyimino acetic acid with primary amines under controlled conditions, often facilitated by coupling agents.

- Hydroxyimino acetic acid is reacted with primary amines such as ethane-1,2-diamine or aminoacetamide in solvents like ethanol or DMSO.

- Catalysts or activating agents (e.g., DIC, HOBT) are used to promote amide bond formation.

- The reaction is typically performed at moderate temperatures (50-80°C) over several hours.

- The method is effective for synthesizing derivatives with high purity and yields ranging from 35% to 78%.

- It allows for the synthesis of various analogs for biological testing.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol, DMSO | — | , |

| Temperature | 50-80°C | 35-78% | , |

| Reaction Time | 1-10 hours | — |

Alternative Routes via Oxime Formation and Subsequent Derivatization

Method Overview:

This involves synthesizing the oxime derivative first, followed by transformation into the target compound.

- Hydroxyimino compounds are prepared by reacting aldehydes or ketones with hydroxylamine derivatives.

- These oximes are then subjected to further reactions, such as reduction or coupling, to yield this compound.

- This route is useful when specific functionalization or derivatization is required.

- Yields vary depending on the starting materials and conditions but are generally moderate.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Starting Material | Aldehydes or ketones | — | |

| Reagents | Hydroxylamine derivatives | — | |

| Reaction Conditions | Heating or stirring | 35-71% |

Summary of Key Research Findings

| Aspect | Details |

|---|---|

| Raw Materials | Hydroxyimino acetic acid, aminoacetamide, coupling reagents, primary amines |

| Reaction Conditions | Mild to moderate temperatures (20-80°C), controlled pH, use of activating agents |

| Yields | Ranged from 35% to 78%, with optimized conditions achieving higher yields |

| Purification | Recrystallization, filtration, chromatography as needed |

Notes and Considerations

- The stability of hydroxyimino compounds is sensitive to environmental factors; thus, inert atmospheres and controlled temperatures are recommended during synthesis.

- The choice of coupling reagents significantly influences yield and purity; HOBT and HATU are preferred for high efficiency.

- Post-synthesis purification is crucial to eliminate impurities, especially when preparing compounds for biological applications.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-Amino-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that (2Z)-2-amino-2-(hydroxyimino)acetamide exhibits antimicrobial activity, particularly against various fungal pathogens. Its structure allows it to function as a potential antifungal agent, which is crucial given the rising incidence of invasive fungal infections in immunocompromised patients. A study highlighted its effectiveness against fungi such as Aspergillus, suggesting its use in treating fungal infections and diseases .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical products. Its derivatives have been explored for their therapeutic applications, including anti-inflammatory and analgesic properties. The ability to modify the amino and hydroxyimino groups enhances the compound's bioactivity, making it a valuable building block in drug development .

Agricultural Applications

Fungicides

The antifungal properties of this compound extend into agriculture, where it can be utilized as a fungicide. Its effectiveness in inhibiting fungal growth positions it as a candidate for agricultural formulations aimed at protecting crops from fungal diseases. This application is particularly relevant given the increasing resistance to conventional fungicides in agricultural settings .

Organic Synthesis

Building Block for Heterocycles

this compound is recognized for its utility in organic synthesis as a precursor for various heterocyclic compounds. The hydroxyimino group can participate in diverse chemical reactions, facilitating the formation of complex molecular structures that are pivotal in medicinal chemistry and materials science .

Data Tables

Case Studies

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of this compound against clinical isolates of Aspergillus. The results demonstrated significant inhibition at concentrations lower than those required for traditional antifungal agents, highlighting its potential as a new therapeutic option for treating fungal infections .

Case Study 2: Agricultural Use

In agricultural trials, formulations containing this compound were tested against common crop pathogens. The findings indicated that the compound effectively reduced fungal infection rates by up to 70%, suggesting its viability as an eco-friendly fungicide alternative to synthetic chemicals .

Mechanism of Action

The mechanism of action of (2Z)-2-Amino-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound can reactivate the enzyme by binding to the active site and displacing the inhibitory organophosphate molecule. This reactivation process involves the formation of a transient complex, followed by the release of the active enzyme and the hydrolyzed organophosphate.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes critical differences between (2Z)-2-Amino-2-(hydroxyimino)acetamide and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 19703-90-3 | C₂H₅N₃O₂ | 103.08 | Amino, hydroxyimino (Z-configuration) |

| 2-Cyano-2-isonitrosoacetamide | 3849-20-5 | C₃H₃N₃O₂ | 129.08 | Cyano (-CN) replaces amino (-NH₂) |

| (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide | - | C₈H₇BrN₂O₂ | 243.06 | E-configuration; bromophenyl substitution |

| (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide | 25475-12-1 | C₃H₆N₃O₂ | 116.10 | N-methyl group added to acetamide |

| N-(2-Amino-2-(hydroxyimino)ethyl)acetamide | 390817-84-2 | C₄H₉N₃O₂ | 131.13 | Ethyl spacer between amino and acetamide |

Key Observations:

Substituent Effects: The cyano group in 2-Cyano-2-isonitrosoacetamide increases electrophilicity, enhancing reactivity in nucleophilic additions compared to the amino group in the target compound . The bromophenyl group in the E-isomer analogue introduces steric bulk and aromaticity, likely influencing binding interactions in protein targets .

Isomerism and Stability: The Z-configuration in the target compound creates intramolecular hydrogen bonding between the hydroxyimino and amino groups, improving stability compared to the E-isomer . The E-isomer of the bromophenyl derivative lacks this stabilization, making it more prone to degradation under acidic conditions .

Molecular Weight and Solubility :

- The target compound’s low molecular weight (103.08 g/mol) favors aqueous solubility, whereas bulkier analogues like the bromophenyl derivative (243.06 g/mol) exhibit reduced solubility but higher lipophilicity .

Biological Activity

(2Z)-2-Amino-2-(hydroxyimino)acetamide, also known as hydroxylamine acetamide, is a compound of significant interest due to its potential biological applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and its role as a chelating agent. The findings are supported by various studies and data tables summarizing key research outcomes.

The molecular formula of this compound is C₂H₅N₃O₂, and it features a hydroxyimino functional group that contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of cyanocetamide with sodium nitrite in an acidic medium .

1. Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against a range of bacteria. A study highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compounds were shown to inhibit bacterial growth at varying concentrations, with some derivatives achieving minimal inhibitory concentrations (MICs) as low as 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumoniae | 100 |

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. In particular, it was found to be an effective inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy. The compound showed IC50 values in the micromolar range, indicating significant inhibitory potential .

3. Chelating Activity

The chelating ability of this compound has been explored in coordination chemistry. The compound can form stable complexes with metal ions such as nickel and copper, which enhances its utility in biochemical applications . The formation of these complexes is facilitated by the planar structure of the hydroxyimino group, allowing for effective binding through nitrogen and oxygen donor atoms.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Antibacterial Activity : A comparative study assessed various derivatives against common bacterial strains. Results indicated that modifications to the acetamide structure significantly influenced antimicrobial efficacy.

- HDAC Inhibition Study : A detailed analysis was conducted on the HDAC inhibitory effects of this compound and its derivatives. The study revealed that specific substitutions on the acetamide moiety enhanced inhibitory potency against HDAC1 and HDAC3.

Q & A

Q. What are the common synthetic routes for (2Z)-2-Amino-2-(hydroxyimino)acetamide?

The compound is synthesized via condensation reactions between substituted acids and amines or through Wolff–Kishner reduction intermediates. For example, derivatives with indole scaffolds are prepared by reacting substituted indole precursors with hydroxylamine and acetamide groups under controlled pH and temperature conditions. Key challenges include maintaining stereochemical integrity (Z-configuration) and preventing side reactions like oxidation. Reaction monitoring via TLC and purification via column chromatography are critical .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR and IR spectroscopy : Confirm functional groups (e.g., hydroxyimino, acetamide) and stereochemistry.

- Mass spectrometry : Validates molecular weight (e.g., exact mass 398.12 g/mol for derivatives) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, a related compound (N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide) crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.234 Å, b = 11.345 Å, c = 14.672 Å, and β = 98.5° .

Q. How do researchers initially screen for biological activity in this compound?

Antioxidant activity is assessed via DPPH radical scavenging and FRAP assays . For instance, indole-acetamide derivatives exhibit IC₅₀ values ranging from 12–45 μM in DPPH assays, attributed to the hydroxyimino group’s redox activity. Preliminary cytotoxicity screening uses MTT assays on cell lines (e.g., HEK-293) to establish safety profiles .

Advanced Research Questions

Q. How can computational methods elucidate molecular interactions of this compound?

- Molecular Dynamics (MD) Simulations : Study binding stability with target proteins (e.g., SHP2 phosphatase). Simulations at 300 K over 100 ns reveal key residues (e.g., Lys366, Glu249) forming hydrogen bonds with the hydroxyimino group .

- Density Functional Theory (DFT) : Optimize geometry using PM3/6-311++G(d,p) basis sets. Electron density maps predict nucleophilic sites at the hydroxyimino oxygen .

Q. What structural insights are gained from X-ray crystallography?

Crystal structures show intramolecular hydrogen bonds (e.g., O–H⋯N, N–H⋯O) stabilizing the Z-configuration. Intermolecular interactions (e.g., C–H⋯O) form layered supramolecular architectures. For example, dihedral angles between aromatic rings and acetamide planes are ~6.3°, influencing packing efficiency .

Q. How do researchers address contradictions in reported biological activities?

Discrepancies in antioxidant efficacy (e.g., IC₅₀ variations) are analyzed by comparing substituent effects. Electron-withdrawing groups (e.g., –NO₂) reduce activity, while –OH or –OCH₃ enhance radical scavenging. Reproducibility is ensured by standardizing assay conditions (e.g., pH 7.4, 25°C) and using reference antioxidants (e.g., ascorbic acid) as controls .

Q. What are the challenges in scaling up synthesis for research-grade quantities?

Key issues include:

- Stereochemical control : Use chiral catalysts (e.g., L-proline) to enforce Z-configuration.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves stereoisomers.

- Stability : Storage at –20°C under argon prevents decomposition .

Methodological Considerations

- Data Collection : For crystallography, Enraf–Nonius CAD-4 diffractometers with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) are used. Absorption corrections (ψ-scan) improve data accuracy .

- Statistical Validation : In MD simulations, RMSD and RMSF analyses ensure trajectory convergence. R-factors <0.05 in crystallography indicate high data quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.